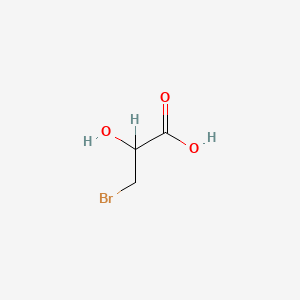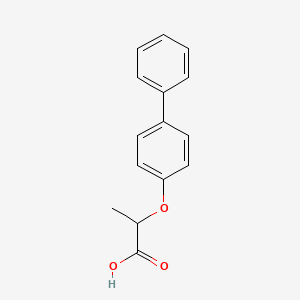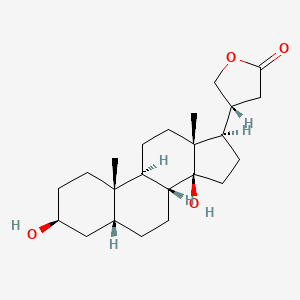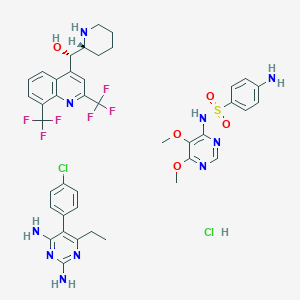
Brl 19001
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Brl 19001, also known as Benzenemethanol, 4-bromo-alpha-(4-bromophenyl)-alpha-2-propynyl-, is a chemical compound with the molecular formula C16H12Br2O and a molecular weight of 380.07388 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and a propynyl group attached to a benzenemethanol core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Brl 19001 typically involves the reaction of 4-bromobenzyl bromide with phenylacetylene in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Brl 19001 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the bromine atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzenemethanol derivatives depending on the nucleophile used.
Scientific Research Applications
Brl 19001 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Brl 19001 involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Brl 15268: Another compound with similar structural features and biological activities.
Nafenopin: Shares some chemical properties and biological effects with Brl 19001.
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical reactivity and biological activity. Its dual bromine atoms and propynyl group make it particularly versatile in various chemical reactions and applications .
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.
Properties
CAS No. |
74886-36-5 |
|---|---|
Molecular Formula |
C16H12Br2O |
Molecular Weight |
380.07 g/mol |
IUPAC Name |
1,1-bis(4-bromophenyl)but-3-yn-1-ol |
InChI |
InChI=1S/C16H12Br2O/c1-2-11-16(19,12-3-7-14(17)8-4-12)13-5-9-15(18)10-6-13/h1,3-10,19H,11H2 |
InChI Key |
QJYQCQMFUJPLLF-UHFFFAOYSA-N |
SMILES |
C#CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O |
Canonical SMILES |
C#CCC(C1=CC=C(C=C1)Br)(C2=CC=C(C=C2)Br)O |
Key on ui other cas no. |
74886-36-5 |
Synonyms |
BRL 19001 BRL-19001 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(2-Aminopropoxy)-3-methylphenyl]methanol](/img/structure/B1200395.png)




![10-Hydroxy-4,4-dimethyl-12-oxo-11-oxatetracyclo[7.3.1.01,9.02,6]tridec-7-ene-8-carbaldehyde](/img/structure/B1200403.png)








